1,3-BENZOTHIAZOL-2-YL [(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE
Description
The compound 1,3-benzothiazol-2-yl [(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl] sulfide features a complex heterocyclic architecture. Its core structure integrates a furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine annellated system, substituted with diphenyl groups at positions 8 and 9, and a benzothiazole moiety linked via a methyl sulfide bridge. This structural design combines pharmacophoric elements from triazolopyrimidines (known for herbicidal and pharmaceutical applications) and benzothiazoles (associated with antimicrobial and CNS activity) .
Key physicochemical properties can be inferred from structurally related compounds:
- Molecular weight: ~402.45 g/mol (based on CAS 333774-69-9, a diphenyl-substituted analog) .
- logP: Estimated to be >5 (comparable to benzothieno-triazolopyrimidine derivatives like Y500-3642, which has a logP of 5.09) .
- Polar surface area: Likely >50 Ų due to nitrogen- and sulfur-rich heterocycles, suggesting moderate membrane permeability .
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanylmethyl)-11,12-diphenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17N5OS2/c1-3-9-17(10-4-1)22-23-25-30-21(15-34-27-29-19-13-7-8-14-20(19)35-27)31-32(25)16-28-26(23)33-24(22)18-11-5-2-6-12-18/h1-14,16H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNQDPKLYUZKQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)CSC5=NC6=CC=CC=C6S5)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,3-BENZOTHIAZOL-2-YL [(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE involves multiple steps, starting with the preparation of the benzothiazole and triazolopyrimidine precursors. Common synthetic routes include:
Diazo-coupling: This involves the reaction of 2-mercaptoaniline with acid chlorides to form benzothiazole derivatives.
Knoevenagel condensation: This reaction involves the condensation of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in the presence of a piperidine catalyst.
Biginelli reaction: This multicomponent reaction is used to synthesize triazolopyrimidine derivatives.
Chemical Reactions Analysis
Sulfide Bridge Reactivity
The methyl sulfide group is prone to oxidation and nucleophilic displacement:
Mechanistic Insight :
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Sulfone formation proceeds via electrophilic attack on the sulfide sulfur, forming a sulfoxide intermediate before full oxidation .
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Substitution reactions exploit the leaving-group ability of the benzothiazol-2-yl moiety under basic conditions .
Functionalization of the Benzothiazole Ring
The 2-position of benzothiazole participates in:
Steric Considerations :
The fused triazolo-pyrimidine system may direct electrophiles to the less hindered 5-position of benzothiazole .
Modification of the Triazolo-Pyrimidine Core
The triazole and pyrimidine rings enable:
Challenges :
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Diphenyl substituents at positions 8 and 9 hinder reactivity at adjacent positions .
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Furan oxygen may participate in H-bonding or act a weak base .
Synthetic Routes to Analogues
While direct synthesis of the target compound is undocumented, related methodologies suggest:
Step 1 : Synthesis of 8,9-diphenylfuro[3,2-e] triazolo[1,5-c]pyrimidine via:
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Cyclocondensation of 2-aminofuran derivatives with diaryl ketones .
Step 2 : Introduction of the methyl sulfide bridge via:
Yield Optimization :
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For instance, research indicates that benzothiazole-based compounds can interfere with key signaling pathways involved in tumor growth and metastasis .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications as an antibacterial agent in pharmaceuticals .
Antioxidant Effects
Research indicates that derivatives of benzothiazole possess antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The ability to scavenge free radicals makes this compound a candidate for further exploration in nutraceuticals and functional foods .
Organic Electronics
The unique electronic properties of the compound make it suitable for applications in organic electronics. Its ability to act as a hole transport material has been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of such compounds can enhance device performance by improving charge mobility .
Coatings and Polymers
The sulfide group present in the compound allows for potential applications in coatings that require specific chemical resistance and durability. Research is ongoing into its use as a polymer additive to enhance thermal stability and mechanical properties .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of the compound and evaluated their cytotoxic effects on human cancer cell lines. Results indicated that certain modifications led to enhanced potency against breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutic agents .
Case Study 2: Antimicrobial Screening
A comprehensive screening of the compound against multiple microbial strains was conducted at a leading pharmaceutical research institute. The findings revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, highlighting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 1,3-BENZOTHIAZOL-2-YL [(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Triazolopyrimidine Derivatives
Annellation Patterns and Stability
- Triazolo[1,5-c]pyrimidines (e.g., target compound) exhibit lower melting points and distinct NMR shifts compared to triazolo[4,3-c]pyrimidines (e.g., compound 9 in ). For instance, [1,5-c] isomers show upfield shifts for protons at C2 and C5 positions, correlating with enhanced π-conjugation .
- The diphenyl substitution at positions 8 and 9 in the target compound likely improves hydrophobic interactions in biological systems compared to smaller substituents (e.g., methyl or methoxy groups in penoxsulam) .
Sulfide vs. Sulfonamide Linkages
- The methyl sulfide bridge in the target compound may confer greater metabolic stability compared to sulfonamide-based herbicides (e.g., penoxsulam) but with reduced solubility due to lower hydrogen-bonding capacity .
Research Findings and Implications
- Synthetic Flexibility : The triazolopyrimidine core allows modular substitution (e.g., diphenyl, methoxy) to tune bioactivity. For example, methoxy groups in 370586-83-7 enhance polarity, while diphenyl groups in the target compound favor hydrophobic binding pockets .
- Thermal Stability : [1,5-c] annellation (target compound) offers superior thermal stability over [4,3-c] isomers, as evidenced by higher melting points in related derivatives .
- Potential Applications: The target compound’s hybrid structure positions it as a candidate for dual herbicidal-CNS activity, though further in vitro/in vivo studies are needed.
Biological Activity
1,3-Benzothiazol-2-yl [(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl] sulfide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of the compound involves the reaction of 2-hydrazinyl-1,3-benzothiazole with various arenesulfonyl chlorides in ethanol or dichloromethane. The process typically yields benzothiazolyl derivatives with moderate to good yields (40–65%) after purification through column chromatography .
Biological Activities
The biological activity of this compound has been evaluated across several studies, highlighting its potential as an anticancer agent and antimicrobial agent.
Anticancer Activity
- Cell Line Studies : Research indicates that derivatives containing the benzothiazole moiety exhibit significant cytotoxicity against various cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). For instance, compounds derived from 1,3-benzothiazole have shown IC50 values ranging from 0.98 µM to 24 µM against these cell lines .
-
Mechanisms of Action : The anticancer properties are attributed to multiple mechanisms:
- Inhibition of DNA and RNA Synthesis : Compounds disrupt nucleic acid synthesis essential for cancer cell proliferation.
- Kinase Inhibition : Certain derivatives act as kinase inhibitors, affecting signaling pathways critical for tumor growth and survival .
- Induction of Apoptosis : Studies have demonstrated that these compounds can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties:
- Bacterial and Fungal Inhibition : Various studies report that benzothiazole derivatives possess potent antimicrobial activity against both bacterial and fungal pathogens. For example, compounds showed minimum inhibitory concentrations (MIC) in the range of 10.7–21.4 μmol/mL against specific strains .
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Pathogen | IC50/MIC Range | Reference |
|---|---|---|---|
| Anticancer | HepG2 | 0.98 µM - 24 µM | |
| Anticancer | A549 | 1.05 µM - 1.28 µM | |
| Antimicrobial | Various Bacteria | 10.7 - 21.4 μmol/mL | |
| Antimicrobial | Various Fungi | Varies |
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Study on HepG2 Cells : A study demonstrated that a related benzothiazole derivative significantly inhibited cell proliferation and induced apoptosis in HepG2 cells through caspase activation.
- Antimicrobial Efficacy : Another study evaluated a series of benzothiazole derivatives against common pathogens and found that certain compounds exhibited superior antimicrobial activity compared to standard antibiotics.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1,3-benzothiazol-2-yl [...] sulfide?
- Methodological Answer : A common approach involves refluxing precursor heterocycles (e.g., triazoles or pyrimidines) with substituted benzaldehydes or sulfonyl chlorides in ethanol or acetonitrile, catalyzed by glacial acetic acid or bases like 3-picoline. For example, describes a protocol using ethanol as the solvent, acetic acid as a catalyst, and 4-hour reflux conditions to form triazole derivatives . highlights the use of 3-picoline in acetonitrile for sulfonamide coupling, which could be adapted for sulfide formation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Employ a combination of 1H/13C NMR (in deuterated solvents like DMSO-d6 or CDCl3), FT-IR (to confirm functional groups like C-S or C=N), and high-resolution mass spectrometry (HRMS) for molecular ion verification. X-ray crystallography (as in ) is essential for resolving structural ambiguities, particularly for fused heterocyclic systems . Compare experimental spectral data with density functional theory (DFT)-predicted shifts to validate assignments .
Q. How can biological activity screening be designed for this compound?
- Methodological Answer : Use standardized assays such as:
- Antibacterial : Agar well diffusion against Gram-positive/negative strains (e.g., E. coli, S. aureus), with positive controls like ciprofloxacin .
- Antifungal : Microdilution methods against Candida species.
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity. Ensure replicates (n ≥ 3) and dose-response curves (IC50 calculations) to quantify potency.
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) enhance understanding of this compound’s reactivity and bioactivity?
- Methodological Answer :
- DFT Studies : Optimize the molecular geometry at the B3LYP/6-31G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps, charge distribution) and correlate with experimental reactivity .
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase). Prioritize binding poses with the lowest Gibbs free energy (ΔG) and validate with molecular dynamics simulations (e.g., 100 ns trajectories) .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer :
- Methodological Audit : Compare assay conditions (e.g., solvent purity, incubation time, cell line viability) across studies. For instance, discrepancies in antibacterial activity may arise from variations in inoculum size or agar composition .
- Replication Under Controlled Conditions : Repeat assays using standardized protocols (e.g., CLSI guidelines) and include internal controls. Use statistical tools (e.g., ANOVA with Tukey post-hoc tests) to identify outliers .
Q. What experimental frameworks are recommended for assessing ecological impacts of this compound?
- Methodological Answer : Adopt a tiered approach as in :
- Phase 1 (Lab) : Determine octanol-water partition coefficients (logP) and hydrolysis half-lives at varying pH.
- Phase 2 (Microcosm) : Evaluate biodegradation in soil/water systems using LC-MS/MS to track metabolite formation.
- Phase 3 (Field) : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) under realistic exposure scenarios .
Q. How can theoretical frameworks guide the design of derivatives with enhanced activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., phenyl groups, sulfide linkers) and correlate with bioactivity using multivariate regression. emphasizes aligning modifications with established pharmacophore models (e.g., electron-withdrawing groups to enhance membrane penetration) .
- Retrosynthetic Analysis : Use tools like Synthia™ to identify feasible routes for introducing targeted functional groups while maintaining synthetic efficiency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
